molecular formula C14H19N3O3S B254960 N-allyl-N'-(3,4,5-trimethoxybenzylidene)carbamohydrazonothioic acid

N-allyl-N'-(3,4,5-trimethoxybenzylidene)carbamohydrazonothioic acid

Cat. No. B254960
M. Wt: 309.39 g/mol
InChI Key: GIUVJDBJMBLREF-SXGWCWSVSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-allyl-N'-(3,4,5-trimethoxybenzylidene)carbamohydrazonothioic acid, also known as STS, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. STS is a thiosemicarbazone derivative that has shown promising results in various preclinical studies for the treatment of cancer, viral infections, and neurodegenerative diseases.

Mechanism of Action

N-allyl-N'-(3,4,5-trimethoxybenzylidene)carbamohydrazonothioic acid exerts its therapeutic effects through multiple mechanisms of action. In cancer cells, this compound induces apoptosis by inhibiting the activity of ribonucleotide reductase and disrupting DNA synthesis. This compound also inhibits the activity of topoisomerase II, which is essential for DNA replication and cell division. In viral infections, this compound inhibits the replication of the virus by interfering with the viral DNA synthesis. In neurodegenerative diseases, this compound acts as an antioxidant and protects neurons from oxidative stress-induced damage.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity profile and does not cause significant toxicity in normal cells. In cancer cells, this compound induces apoptosis and inhibits cell proliferation. In viral infections, this compound inhibits viral replication and reduces the viral load. In neurodegenerative diseases, this compound acts as an antioxidant and protects neurons from oxidative stress-induced damage.

Advantages and Limitations for Lab Experiments

The advantages of using N-allyl-N'-(3,4,5-trimethoxybenzylidene)carbamohydrazonothioic acid in lab experiments include its low toxicity profile, multiple mechanisms of action, and potential therapeutic applications in various fields of medicine. However, the limitations of using this compound in lab experiments include its limited solubility in water, which can affect its bioavailability, and the need for further studies to determine its efficacy and safety in clinical trials.

Future Directions

For N-allyl-N'-(3,4,5-trimethoxybenzylidene)carbamohydrazonothioic acid research include investigating its potential use in combination with other therapeutic agents for the treatment of cancer and viral infections. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound in clinical trials. Furthermore, the potential use of this compound in the treatment of neurodegenerative diseases requires further investigation to determine its efficacy and safety in preclinical and clinical studies.

Synthesis Methods

N-allyl-N'-(3,4,5-trimethoxybenzylidene)carbamohydrazonothioic acid can be synthesized through the reaction of 3,4,5-trimethoxybenzaldehyde with thiosemicarbazide and allyl bromide in the presence of a catalyst. The resulting compound is then purified through recrystallization to obtain this compound in its pure form.

Scientific Research Applications

N-allyl-N'-(3,4,5-trimethoxybenzylidene)carbamohydrazonothioic acid has been extensively studied for its potential therapeutic applications in various fields of medicine. In cancer research, this compound has shown promising results as a potent anti-tumor agent by inducing apoptosis and inhibiting the growth of cancer cells. This compound has also been investigated for its antiviral properties and has shown efficacy against herpes simplex virus and human cytomegalovirus. Additionally, this compound has been studied for its neuroprotective effects and has shown potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Molecular Formula

C14H19N3O3S

Molecular Weight

309.39 g/mol

IUPAC Name

1-prop-2-enyl-3-[(Z)-(3,4,5-trimethoxyphenyl)methylideneamino]thiourea

InChI

InChI=1S/C14H19N3O3S/c1-5-6-15-14(21)17-16-9-10-7-11(18-2)13(20-4)12(8-10)19-3/h5,7-9H,1,6H2,2-4H3,(H2,15,17,21)/b16-9-

InChI Key

GIUVJDBJMBLREF-SXGWCWSVSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=N\NC(=S)NCC=C

SMILES

COC1=CC(=CC(=C1OC)OC)C=NNC(=S)NCC=C

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=NNC(=S)NCC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.